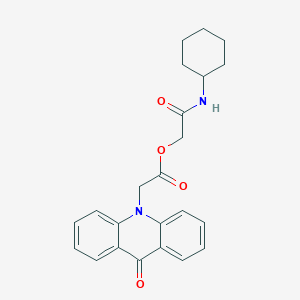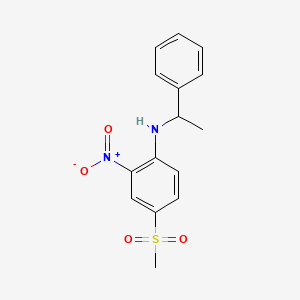
4-(1H-indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that combines an indole moiety with a dihydropyridazinone structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the condensation of indole derivatives with hydrazine and phenyl-substituted ketones. One common method includes:
Starting Materials: Indole-3-carboxaldehyde, phenylhydrazine, and acetophenone.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions.
Procedure: Indole-3-carboxaldehyde is reacted with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetophenone in the presence of a base such as sodium ethoxide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(1H-indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or receptors like G-protein coupled receptors.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)-6-phenylpyridazin-3(2H)-one: Lacks the dihydro component, affecting its reactivity and biological activity.
4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-thione: Contains a sulfur atom, which can alter its pharmacokinetic properties.
Uniqueness
4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of indole and dihydropyridazinone structures, which confer distinct chemical reactivity and potential biological activities not seen in other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H15N3O/c22-18-14(15-11-19-16-9-5-4-8-13(15)16)10-17(20-21-18)12-6-2-1-3-7-12/h1-9,11,14,19H,10H2,(H,21,22) |
InChI Key |
CMYOELAEZMTMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-7-(2-morpholin-4-yl-5-nitro-phenyl)-2,4,8-trioxa-bicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B11083223.png)

![7-[(1,3-dimethylpyridin-1-ium-4-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide](/img/structure/B11083235.png)
![1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine](/img/structure/B11083238.png)
![3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11083240.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11083248.png)
![methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11083255.png)
![2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide](/img/structure/B11083261.png)
![(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one](/img/structure/B11083274.png)
![11-(3-ethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083284.png)

![N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B11083292.png)
propanedioate](/img/structure/B11083293.png)
![2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide](/img/structure/B11083298.png)
